9-Amino-1,2,3,4-tetrahydroacridin-1-OL; maleic acid

Hepatotoxicity Drug safety Alzheimer's disease

9-Amino-1,2,3,4-tetrahydroacridin-1-OL; maleic acid (CAS 118909-22-1), also designated velnacrine maleate, HP-029, or 1-hydroxytacrine maleate, is a racemic monohydroxylated metabolite of the cholinesterase inhibitor tacrine. Synthesized and first characterized as a potential Alzheimer's disease therapeutic in the late 1980s, it acts by reversibly inhibiting acetylcholinesterase (AChE) to elevate synaptic acetylcholine levels.

Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
Cat. No. B12505351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Amino-1,2,3,4-tetrahydroacridin-1-OL; maleic acid
Molecular FormulaC17H18N2O5
Molecular Weight330.33 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)
InChIKeyNEEKVKZFYBQFGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Amino-1,2,3,4-tetrahydroacridin-1-OL Maleic Acid (Velnacrine Maleate): Procurement-Relevant Identity and Class Context


9-Amino-1,2,3,4-tetrahydroacridin-1-OL; maleic acid (CAS 118909-22-1), also designated velnacrine maleate, HP-029, or 1-hydroxytacrine maleate, is a racemic monohydroxylated metabolite of the cholinesterase inhibitor tacrine [1]. Synthesized and first characterized as a potential Alzheimer's disease therapeutic in the late 1980s, it acts by reversibly inhibiting acetylcholinesterase (AChE) to elevate synaptic acetylcholine levels [1][2]. The maleate salt form provides enhanced aqueous solubility relative to the free base, facilitating formulation for both in vitro and in vivo experimental workflows .

Why Tacrine or Free-Base Hydroxytacrine Cannot Substitute for 9-Amino-1,2,3,4-tetrahydroacridin-1-OL Maleic Acid in Scientific Selection


Tacrine and its 1-hydroxy metabolite (velnacrine free base) differ substantially from the maleate salt form in hepatotoxic liability, pharmacokinetic duration, and aqueous solubility. Clinical trial experience demonstrated that the parent compound tacrine produces hepatocellular injury at doses required for AChE inhibition, while the free base of velnacrine exhibits a 4.1-fold lower potency at the human AChE enzyme [1]. The maleate salt simultaneously addresses both bioavailability and toxicity, fulfilling criteria that neither tacrine nor the free base alone can satisfy in experimental protocols demanding repeatable in vivo dosing.

9-Amino-1,2,3,4-tetrahydroacridin-1-OL Maleic Acid: Comparator-Controlled Quantitative Differentiation Evidence


Reduced Hepatocellular Cytotoxicity: HepG2 LC50 Comparison of Velnacrine Maleate vs. Tacrine

In a direct head-to-head comparison using the human hepatoma cell line HepG2 with a 24-hour Neutral Red Uptake Assay, tacrine (THA) demonstrated an LC50 of 54 µg/mL, while velnacrine (as the racemic 1-hydroxy metabolite) fell within a cytotoxic concentration range of 84–190 µg/mL [1]. The monohydroxy metabolites, including velnacrine, were 1.6- to 3.5-fold less cytotoxic than the parent tacrine under identical assay conditions. Primary rat hepatocytes reproduced this relative order of cytotoxicity, confirming the translatability of the finding [1].

Hepatotoxicity Drug safety Alzheimer's disease

Lower Acute Systemic Toxicity: Oral LD50 in Mice for Velnacrine Maleate vs. Tacrine

Acute oral toxicity studies in mice report an LD50 of 136 mg/kg for velnacrine maleate (hydroxytacrine maleate), as documented in the original Hoechst-Roussel characterization studies . In contrast, the parent compound tacrine displays a substantially lower oral LD50 in mice of approximately 39.8 mg/kg [1]. This 3.4-fold improvement in acute safety margin permits higher dose exploration in murine amyloidosis or cholinergic deficit models.

Acute toxicity Safety pharmacology Drug development

Extended Elimination Half-Life: Pharmacokinetic Differentiation from Tacrine

Velnacrine demonstrates an elimination half-life of 1.6–6 hours in humans, primarily due to a larger volume of distribution compared with physostigmine (20–30 min) and is comparable to or slightly longer than tacrine (1.5–3.6 h) [1]. In healthy elderly subjects receiving 100 mg velnacrine maleate tid for 28 days, steady-state plasma concentrations were achieved within 2–3 days without accumulation, and the half-life remained unaffected by dose or multiple dosing [2]. This PK profile supports twice-daily or three-times-daily dosing regimens in longer-term preclinical efficacy studies.

Pharmacokinetics Elimination half-life Alzheimer's disease

Maleate Salt Aqueous Solubility: Direct Comparison with Free Base for In Vivo Formulation

The maleate salt of 9-amino-1,2,3,4-tetrahydroacridin-1-ol exhibits an experimentally verified solubility of 10 mg/mL in phosphate-buffered saline (pH 7.2) . The corresponding free base of velnacrine (CAS 124027-47-0), while not precisely quantified under identical buffer conditions, is described as only slightly soluble in aqueous media, consistent with its logP ~2.4 that predicts limited water solubility [1]. This solubility enhancement enables direct dissolution into biocompatible vehicles for intraperitoneal or oral gavage administration without the need for co-solvents that may introduce formulation-driven artifacts.

Solubility Formulation Maleate salt

AChE Inhibitory Potency of the Maleate Salt vs. Free Base: Enzyme-Level Activity Driving In Vitro Screen Selection

Velnacrine maleate inhibits human acetylcholinesterase (AChE) with an IC50 of 0.79 µM, which represents a 4.1-fold greater potency compared to the velnacrine free base (IC50 3.27 µM) . This difference likely reflects the higher aqueous solubility and consequent improved enzyme access of the maleate salt under standard Ellman assay conditions. The free base, by contrast, may partially precipitate or partition non-specifically at the assay concentration required for inhibition .

Acetylcholinesterase inhibition IC50 Salt form potency

Clinical Trial Tolerability: Maximum Tolerated Dose in Alzheimer's Patients Establishes a Human-Relevant Upper Limit

In a multicenter Phase II trial (Protocol 201), velnacrine maleate was administered to patients with probable Alzheimer's disease. Cholinergically mediated adverse events were infrequent and clinically inconsequential at doses ≤225 mg/day, while reversible hepatocellular injury appeared predominantly dose-related [1]. This safety finding contrasts with the well-documented hepatotoxic liability of tacrine at therapeutic doses, which led to its market withdrawal [2]. The clinical dataset thus provides a human-relevant, dose-defined safety ceiling—≤225 mg/day—that directly informs preclinical dose selection in translational studies.

Clinical tolerability Alzheimer's disease Dose-response

Procurement-Driven Application Scenarios for 9-Amino-1,2,3,4-tetrahydroacridin-1-OL Maleic Acid Based on Differentiation Evidence


Rodent Alzheimer's Disease Pharmacology: Chronic Oral Dosing in Transgenic Amyloidosis Models

The 3.4-fold higher oral LD50 in mice (136 mg/kg vs. 39.8 mg/kg for tacrine) allows chronic, multi-week oral gavage studies in APP/PS1 or 5xFAD transgenic mice without the acute lethality risk that accompanies tacrine at comparable AChE-inhibitory doses. The elimination half-life of 1.6–6 h supports twice-daily dosing, achieving sustained cholinergic tone with hepatic safety confirmed at ≤225 mg/day in human data, which guides mouse-equivalent dose scaling. The maleate salt's PBS solubility of 10 mg/mL enables preparation of homogenous dosing solutions without organic co-solvents, reducing vehicle-related artifacts in long-term behavioral readouts. [1][2]

In Vitro Cholinergic Drug Screening: Reference Standard for AChE Inhibition Assays

Velnacrine maleate provides a well-characterized human AChE IC50 of 0.79 µM, representing a 4.1-fold potency advantage over the free base. This intermediate potency position—less promiscuous than tacrine (IC50 ~31 nM for human AChE) yet more potent than the free base—makes the maleate salt an ideal reference inhibitor for establishing Z'-factor and assay window in high-throughput screening campaigns seeking to identify selective AChE modulators. Its solubility ensures complete dissolution in assay buffer, avoiding false negatives from compound precipitation.

Hepatotoxicity Mechanism Studies: Comparator Compound for Tacrine-Induced Liver Injury Research

The 1.6–3.5-fold lower HepG2 cytotoxicity of velnacrine maleate relative to tacrine (LC50 84–190 vs. 54 µg/mL) positions this compound as a critical comparator in mechanistic studies of drug-induced hepatocellular injury. By comparing protein adduct formation, reactive oxygen species generation, and mitochondrial membrane potential collapse between equi-effective AChE-inhibitory concentrations of tacrine and velnacrine maleate, researchers can dissect whether hepatotoxicity arises from the acridine scaffold itself or from reactive metabolites specific to the unsubstituted THA. [3]

Formulation Development: Solubility-Enhanced Salt for Parenteral and Oral Liquid Dosage Forms

The maleate counterion confers a verified PBS solubility of 10 mg/mL, enabling the formulation of injectable or oral liquid dosage forms that bypass first-pass metabolism variability seen with solid tacrine formulations. For pharmacokinetic bridging studies between intravenous and oral routes, the maleate salt eliminates dissolution-rate-limited absorption, providing more predictable Cmax and AUC values critical for calculating absolute bioavailability.

Quote Request

Request a Quote for 9-Amino-1,2,3,4-tetrahydroacridin-1-OL; maleic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.